molecular formula C11H8N2O4S B3056243 5-Nitro-2-(phenylsulfonyl)pyridine CAS No. 69770-61-2

5-Nitro-2-(phenylsulfonyl)pyridine

Cat. No. B3056243
CAS RN: 69770-61-2
M. Wt: 264.26 g/mol
InChI Key: NVIZNXXUBXUVGG-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It has an average mass of 264.257 Da and a monoisotopic mass of 264.020477 Da .


Synthesis Analysis

The synthesis of substituted pyridines, such as 5-Nitro-2-(phenylsulfonyl)pyridine, involves various methodologies . One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . Another method involves the synthesis of 2-chloro-5-nitropyridine, which includes synthesizing 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(phenylsulfonyl)pyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

5-Nitro-2-(phenylsulfonyl)pyridine has a molecular weight of 264.26 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Organocatalysis in Asymmetric Michael Addition

5-Nitro-2-(phenylsulfonyl)pyridine derivatives have been used as efficient organocatalysts. For instance, (2 S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, showed high efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, producing various γ-nitro carbonyl compounds with excellent yield and stereoselectivity (Singh et al., 2013).

Excited State Studies

The excited states of certain hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers, have been investigated. These studies involve measuring electronic absorption and emission spectra, discussing them in the context of DFT quantum chemical calculations (Michalski et al., 2016).

Radiochemical Applications

In the search for a serotonin 5-HT(7) radiotracer for positron emission tomography, derivatives of 5-nitro-2-(phenylsulfonyl)pyridine were developed and examined. Preliminary biological experiments involved autoradiographies to study receptor delineation (Andriès et al., 2010).

Magnetic Properties in Biradicals

The ground-state spin multiplicity of certain pyridine-substituted biradicals, related to 5-nitro-2-(phenylsulfonyl)pyridine, was studied to understand their magnetic properties. These biradicals served as building blocks for molecule-based magnets based on intermolecular noncovalent bonding architecture (Hayakawa et al., 2006).

Safety And Hazards

While specific safety and hazard data for 5-Nitro-2-(phenylsulfonyl)pyridine is not available, general safety data for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine compounds, such as 5-Nitro-2-(phenylsulfonyl)pyridine, could potentially play a role in this research due to their diverse biological activities .

properties

IUPAC Name

2-(benzenesulfonyl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZNXXUBXUVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363122
Record name 5-nitro-2-(phenylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitro-2-(phenylsulfonyl)pyridine

CAS RN

69770-61-2
Record name 5-nitro-2-(phenylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E McDonald, WG Batt, SJ de Courcy Jr… - Journal of the Franklin …, 1955 - Elsevier
As part of a proposed research program concerned with the biological screening of various organic compounds and directed primarily toward a search for anti-tumor agents, an …
Number of citations: 6 www.sciencedirect.com
T Li, PD Ziniel, P He, VP Kommer… - Infectious …, 2015 - idpjournal.biomedcentral.com
Schistosomiasis, a parasitic disease also known as bilharzia and snail fever, is caused by different species of flatworms, such as Schistosoma mansoni (S. mansoni). Thioredoxin …
Number of citations: 33 idpjournal.biomedcentral.com
D Parke - Cancer Chemotherapy Screening …, 1958 - Cancer Chemotherapy National …
Number of citations: 0

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